2-chloro-3-methoxybenzene-1-sulfonamide
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Overview
Description
2-chloro-3-methoxybenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8ClNO3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which also bears a chlorine atom and a methoxy group
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of Action
Sulfonamides, including 2-chloro-3-methoxybenzene-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the enzyme from binding to PABA and disrupting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA synthesis and bacterial replication .
Pharmacokinetics
Sulfonamides in general are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in the availability of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids . This results in the inhibition of DNA synthesis and, consequently, bacterial replication .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as drugs or food, can affect the absorption of the compound . The compound’s stability could also be affected by factors such as temperature and light .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .
Future Directions
While specific future directions for “2-chloro-3-methoxybenzene-1-sulfonamide” are not available, sulfonamides in general continue to be an area of active research due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating potential applications in medicine and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2-chloro-3-methoxyaniline. The process begins with the chlorination of 3-methoxyaniline to introduce the chlorine atom at the 2-position. This is followed by the sulfonation reaction, where the sulfonamide group is introduced using sulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-azido-3-methoxybenzene-1-sulfonamide or 2-thio-3-methoxybenzene-1-sulfonamide are formed.
Oxidation Products: Sulfonic acids are the major products.
Reduction Products: Sulfinamides are the primary products.
Scientific Research Applications
2-chloro-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methoxybenzene-1-sulfonamide
- 4-bromo-2-methoxybenzene-1-sulfonamide
- 2-methoxybenzenesulfonyl chloride
Uniqueness
2-chloro-3-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
1261642-41-4 |
---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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